N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Nitration and Fluorination: The aromatic ring can be nitrated using a mixture of concentrated nitric and sulfuric acids. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amide Formation: The final step involves coupling the benzothiazole derivative with the nitro-fluoro aromatic compound using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3) with various nucleophiles.
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Chemical Biology: As a probe to study biological processes and interactions at the molecular level.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
- N-(4-bromo-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
- N-(4-methyl-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVDLNDLSEWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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